molecular formula C12H15F5O3Si B1585758 Pentafluorophenyltriethoxysilane CAS No. 20083-34-5

Pentafluorophenyltriethoxysilane

Cat. No.: B1585758
CAS No.: 20083-34-5
M. Wt: 330.32 g/mol
InChI Key: QALDFNLNVLQDSP-UHFFFAOYSA-N
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Description

Pentafluorophenyltriethoxysilane: is an organosilicon compound with the molecular formula C12H15F5O3Si . It is a colorless to almost colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and chemical inertness, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

Triethoxy(pentafluorophenyl)silane is a silicon-based nucleophile . The primary targets of this compound are electrophilic sites in various chemical reactions. The role of Triethoxy(pentafluorophenyl)silane is to donate electrons to these electrophilic sites, facilitating the progress of the reaction .

Mode of Action

Triethoxy(pentafluorophenyl)silane interacts with its targets by donating electrons to electrophilic sites. This interaction results in the formation of new chemical bonds, thereby driving the reaction forward .

Biochemical Pathways

It is known that the compound plays a crucial role in pd-catalyzed cross-coupling reactions . The downstream effects of these reactions can vary widely depending on the specific reactants and conditions involved.

Pharmacokinetics

The compound’s reactivity with moisture may also influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

The molecular and cellular effects of Triethoxy(pentafluorophenyl)silane’s action are largely dependent on the specific chemical reactions it is involved in. In Pd-catalyzed cross-coupling reactions, for example, the compound facilitates the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Triethoxy(pentafluorophenyl)silane. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, reactions involving this compound must be carried out under dry conditions to prevent hydrolysis. The temperature and pressure of the reaction environment can also affect the compound’s reactivity and the overall yield of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorophenyltriethoxysilane is typically synthesized through the reaction of pentafluorobenzene boric acid with triethoxysilyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves specialized equipment to handle the reagents and maintain the required reaction conditions. The process is designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Phenyltriethoxysilane
  • Trimethoxyphenylsilane
  • Pentafluorophenyltrimethoxysilane

Comparison: Pentafluorophenyltriethoxysilane is unique due to the presence of the pentafluorophenyl group , which imparts greater chemical stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high-performance materials .

Properties

IUPAC Name

triethoxy-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALDFNLNVLQDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382180
Record name (Pentafluorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20083-34-5
Record name (Pentafluorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triethoxysilyl)pentafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Triethoxy(pentafluorophenyl)silane modify the silica microspheres and what is the impact on their adsorption properties?

A1: Triethoxy(pentafluorophenyl)silane acts as a grafting agent. The triethoxy groups hydrolyze and interact with the silanol groups (Si-OH) on the silica microsphere surface, forming strong Si-O-Si bonds. This process results in the attachment of pentafluorophenyl groups onto the silica surface [].

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